molecular formula C18H26N2O2S B14467082 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide CAS No. 71942-25-1

5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide

Cat. No.: B14467082
CAS No.: 71942-25-1
M. Wt: 334.5 g/mol
InChI Key: FLODNQJWANFCRR-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is a chemical compound known for its fluorescent properties. It is part of the dansyl group of compounds, which are widely used as fluorescent probes in various scientific fields. This compound is particularly useful in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with hexylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescent properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various substances. The molecular targets include primary and secondary amines, which form stable fluorescent adducts with the sulfonamide group .

Comparison with Similar Compounds

Similar Compounds

    Dansyl Chloride: Another dansyl compound used for similar applications but with different reactivity.

    5-(Dimethylamino)-1-naphthalenesulfonic Acid: A related compound with slightly different fluorescent properties.

Uniqueness

5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is unique due to its specific structural features, which provide distinct fluorescent characteristics. Its hexyl chain enhances its solubility in organic solvents, making it more versatile for various applications compared to other dansyl compounds .

Properties

CAS No.

71942-25-1

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

5-(dimethylamino)-N-hexylnaphthalene-1-sulfonamide

InChI

InChI=1S/C18H26N2O2S/c1-4-5-6-7-14-19-23(21,22)18-13-9-10-15-16(18)11-8-12-17(15)20(2)3/h8-13,19H,4-7,14H2,1-3H3

InChI Key

FLODNQJWANFCRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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